molecular formula C20H25N3O2 B11337982 2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11337982
M. Wt: 339.4 g/mol
InChI Key: LLNFXSTVARKQSC-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . It is structurally characterized by the presence of a methoxyphenyl group, a piperazine ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves several steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different alkyl halides.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, and acetic anhydride for acetylation reactions.

Scientific Research Applications

2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . Compared to these compounds, 2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE exhibits a unique combination of structural features that contribute to its high receptor affinity and potential therapeutic benefits. The presence of the methoxyphenyl group and the pyridine moiety distinguishes it from other similar compounds, providing a different pharmacokinetic profile and possibly fewer side effects .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H25N3O2/c1-25-19-7-5-17(6-8-19)16-20(24)23-14-12-22(13-15-23)11-9-18-4-2-3-10-21-18/h2-8,10H,9,11-16H2,1H3

InChI Key

LLNFXSTVARKQSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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